Antiviral Potency vs. Closest Analog
SARS-CoV-2-IN-67 (Compound 16) demonstrates enhanced antiviral potency compared to its closest structural analog, SARS-CoV-2-IN-66 (Compound 1), in the same VeroE6/TMPRSS2 cellular model [1]. Compound 16 achieved an EC50 of 64.8 μM, whereas Compound 1 exhibited an EC50 of 70.8 μM, representing a 9.3% improvement in potency [1]. Both compounds were evaluated under identical assay conditions, confirming that the purine-containing side chain of Compound 16 confers a measurable advantage over the analog lacking this moiety [1].
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 64.8 μM |
| Comparator Or Baseline | SARS-CoV-2-IN-66 (Compound 1): EC50 = 70.8 μM |
| Quantified Difference | 64.8 μM vs. 70.8 μM (9.3% lower EC50, indicating greater potency) |
| Conditions | VeroE6/TMPRSS2 cells, SARS-CoV-2 infection at MOI 0.01, 3-day incubation, MTT viability assay |
Why This Matters
This head-to-head potency advantage validates SARS-CoV-2-IN-67 as the superior choice among structurally related vitamin K analogs for SAR studies and antiviral screening campaigns.
- [1] Homma T, Okamoto M, Koharazawa R, Hayakawa M, Fushimi T, Tode C, Hirota Y, Osakabe N, Baba M, Suhara Y. Exploring Novel Vitamin K Derivatives with Anti-SARS-CoV-2 Activity. ACS Omega. 2023;8(45):42248-42263. doi:10.1021/acsomega.3c04175 View Source
